3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyran and propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyran ring system, followed by the introduction of the methoxycarbonyl and dimethyl groups. The final step involves the coupling of the thieno[2,3-c]pyran derivative with propanoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}propanoic acid: This compound shares a similar core structure but differs in the substitution pattern.
3-{[3-(Methoxycarbonyl)-5-methyl-4H,5H,7H-thieno[2,3-c]pyran-2-yl]carbamoyl}propanoic acid: Another similar compound with slight variations in the thieno[2,3-c]pyran ring system.
Uniqueness
The uniqueness of 3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(3-methoxycarbonyl-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-15(2)6-8-9(7-22-15)23-13(12(8)14(20)21-3)16-10(17)4-5-11(18)19/h4-7H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLOSYRHPTULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)OC)NC(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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